molecular formula C18H19FN2O3S B6487549 2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922087-44-3

2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B6487549
CAS No.: 922087-44-3
M. Wt: 362.4 g/mol
InChI Key: QDGRWOIBHGOHFL-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a sulfonamide-containing benzamide derivative characterized by a tetrahydroisoquinoline sulfonyl group and a fluorinated aromatic ring. For instance, sulfonyl-linked benzamides are often synthesized via Friedel-Crafts reactions, hydrazide intermediates, or nucleophilic substitutions, as seen in the preparation of triazole derivatives (e.g., compounds [4–15] in ) . The fluorine substituent on the benzamide ring likely enhances electronic properties and bioactivity by modulating electron-withdrawing effects and steric interactions.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRWOIBHGOHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde in the presence of an acid catalyst

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of specific catalysts, solvents, and temperature control to ensure the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective properties. Compounds similar to 2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that THIQ derivatives can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Anticancer Activity

Recent studies have demonstrated that THIQ-based compounds can inhibit the proliferation of various cancer cell lines. The sulfonamide group in this compound enhances its interaction with specific biological targets involved in tumor growth and metastasis . For instance, the inhibition of histone deacetylases (HDACs) by THIQ derivatives has been linked to their anticancer effects .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. THIQ derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide moiety is particularly noted for its role in enhancing the antimicrobial action through metabolic activation within microbial cells .

Synthesis of THIQ Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving the Pictet-Spengler reaction or Bischler-Nepieralski cyclization methods. These methods allow for the formation of the tetrahydroisoquinoline scaffold while introducing functional groups that enhance biological activity .

Multicomponent Reactions (MCR)

Recent advancements in synthetic chemistry have introduced multicomponent reactions as an efficient strategy to synthesize complex molecules like this compound. MCRs facilitate the simultaneous construction of multiple bonds and functional groups in a single reaction step, significantly improving yield and reducing waste .

Case Studies

StudyFindings
Mottinelli et al., 2021Demonstrated the anticancer properties of THIQ derivatives against breast cancer cell lines through HDAC inhibition .
Rong et al., 2020Explored the synthesis of novel THIQ compounds via MCRs and assessed their neuroprotective effects in vitro .
Gremmen et al., 2019Investigated the antimicrobial activity of sulfonyl-substituted THIQs against resistant bacterial strains .

Mechanism of Action

The mechanism by which 2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or changes in material properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide-Benzamide Derivatives

The target compound shares a core structure with several analogs, differing primarily in substituent groups. Key comparisons include:

(a) 3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
  • Structural Difference : The bromine atom replaces the fluorine atom on the benzamide ring.
  • Implications: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and metabolic stability.
(b) N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (BA91789)
  • Structural Difference : Incorporates a benzoxazolyl-phenyl group instead of the fluorobenzamide moiety.
  • The molecular weight (509.58 g/mol) is higher than the target compound, suggesting differences in solubility and bioavailability .
(c) Ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (BA91802)
  • Structural Difference : Features a triazole-thioether linkage and an ester group, unlike the target’s sulfonamide-ethylbenzamide.
  • Implications : The triazole ring (common in compounds) enables tautomerism and hydrogen bonding, while the ester group may confer prodrug properties. The fluorine on the formamido group mirrors the electronic effects of the target’s fluorobenzamide .
Spectral Comparisons
Feature Target Compound (Inferred) Triazole Derivatives () BA91802 ()
C=O Stretch (IR) ~1680–1700 cm⁻¹ (benzamide) Absent (triazoles) 1720–1740 cm⁻¹ (ester)
S-H/C=S (IR) Absent (sulfonamide) 1247–1255 cm⁻¹ (C=S) 1240–1250 cm⁻¹ (C=S)
NH Stretch (IR) ~3278–3414 cm⁻¹ (sulfonamide) 3150–3319 cm⁻¹ (hydrazinecarbothioamide) ~3300 cm⁻¹ (amide)

Biological Activity

The compound 2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14FNO2S
  • Molar Mass : 291.34 g/mol
  • Density : 1.331 g/cm³ (predicted)
  • Boiling Point : 438.0 °C (predicted)
  • pKa : -6.07 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the tetrahydroisoquinoline class can exhibit diverse pharmacological effects due to their ability to modulate neurotransmitter systems and influence cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, a related compound demonstrated an effective concentration (EC50) of 3.15 μM against SARS-CoV-2 with a selective index (SI) exceeding 63.49 . This suggests that similar derivatives may share mechanisms that inhibit viral replication post-entry.

Biological Activity Summary

The biological activities observed for compounds related to this compound include:

  • Antiviral Properties : Effective against SARS-CoV-2.
  • Enzyme Inhibition : Moderate potency in inhibiting MGAT2 (IC50 = 1522 nM), which is crucial for fat absorption regulation .
  • Neuropharmacological Effects : Potential modulation of neurotransmitter systems due to structural similarities with known psychoactive compounds.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of tetrahydroisoquinoline derivatives:

  • Antiviral Efficacy :
    • A study demonstrated that certain tetrahydroisoquinoline-based compounds effectively suppressed SARS-CoV-2 replication in Vero E6 cells . The mechanism involved post-entry inhibition, differing from traditional antiviral agents like chloroquine.
  • Enzyme Inhibition Studies :
    • Research on related sulfonamide derivatives indicated significant inhibition of MGAT2, leading to reduced fat absorption in animal models . This positions these compounds as potential therapeutic agents for metabolic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50/IC50 ValueSelective Index
1,2,3,4-Tetrahydroisoquinoline Derivative AAntiviral3.15 μM>63.49
N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolineEnzyme InhibitionIC50 = 1522 nMNot Specified

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